molecular formula C6H11BO4 B8211189 3-Methoxycarbonyl-cyclobutane-boronic acid

3-Methoxycarbonyl-cyclobutane-boronic acid

Cat. No.: B8211189
M. Wt: 157.96 g/mol
InChI Key: BPWBIMHRPOOCOF-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-cyclobutane-boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclobutane ring substituted with a methoxycarbonyl group and a boronic acid functional group, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-cyclobutane-boronic acid typically involves the reaction of cyclobutyl derivatives with boronic acid reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation . The reaction is usually performed at low temperatures to ensure the selective formation of the boronic acid.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored for their mild conditions and high yields, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-cyclobutane-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biaryl compounds (in Suzuki-Miyaura coupling), boronic esters (from oxidation), and boranes (from reduction) .

Scientific Research Applications

3-Methoxycarbonyl-cyclobutane-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-cyclobutane-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycarbonyl-cyclobutane-boronic acid is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to its phenyl and benzene counterparts. This uniqueness makes it particularly useful in specific synthetic applications where the cyclobutane ring’s rigidity and strain can be advantageous .

Properties

IUPAC Name

(3-methoxycarbonylcyclobutyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO4/c1-11-6(8)4-2-5(3-4)7(9)10/h4-5,9-10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWBIMHRPOOCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC(C1)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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